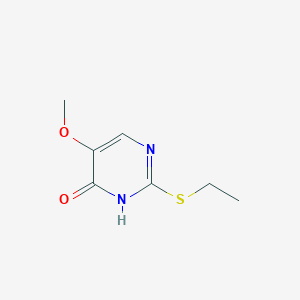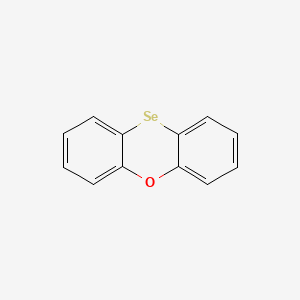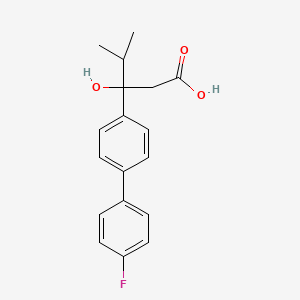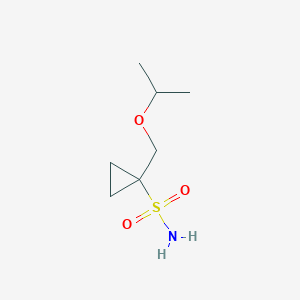
1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 193.27 g/mol . This compound is known for its unique structural features, which include a cyclopropane ring and a sulfonamide group. It is widely used in various research and industrial applications due to its versatile chemical properties.
準備方法
The synthesis of 1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide can be achieved through several synthetic routes. One notable method involves the gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides . This reaction exhibits good functional group tolerance and high efficiency, yielding the desired product in good to excellent yields with good diastereoisomerism. The steric hindrance between the sulfonamide group and the gold catalyst determines the major configuration of the formed cis-cyclopropane product.
化学反応の分析
1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folate, leading to the antibacterial effects of the compound.
類似化合物との比較
1-(Propan-2-yloxymethyl)cyclopropane-1-sulfonamide can be compared with other sulfonamide-containing compounds, such as sulfamethoxazole and sulfadiazine . While these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Similar Compounds
Sulfamethoxazole: An antibacterial sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another antibacterial sulfonamide often used in combination with pyrimethamine for treating toxoplasmosis.
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
1-(propan-2-yloxymethyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)11-5-7(3-4-7)12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChIキー |
FKUKMIZFHRSZAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1(CC1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
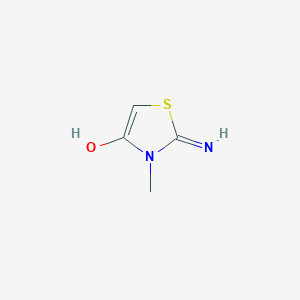
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
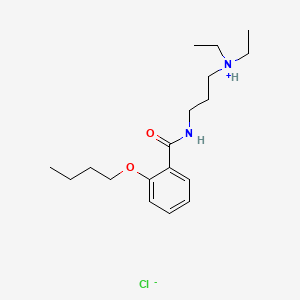

![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
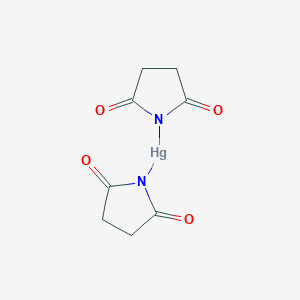
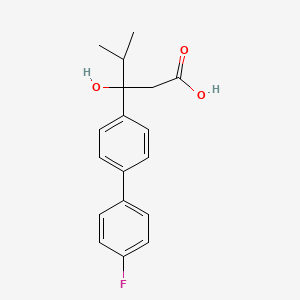
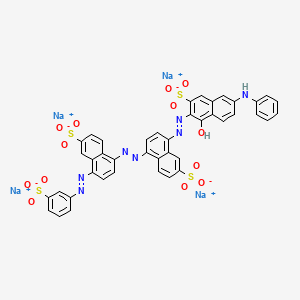
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
